molecular formula C18H22FN7O B15117430 6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine

6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine

Cat. No.: B15117430
M. Wt: 371.4 g/mol
InChI Key: ZTNFACZAAUEURU-UHFFFAOYSA-N
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Description

6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base linked to a piperidine ring, which is further substituted with a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine is unique due to the combination of its purine base and fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22FN7O

Molecular Weight

371.4 g/mol

IUPAC Name

6-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-9-methylpurine

InChI

InChI=1S/C18H22FN7O/c1-3-13-14(19)18(23-9-20-13)27-8-12-4-6-26(7-5-12)17-15-16(21-10-22-17)25(2)11-24-15/h9-12H,3-8H2,1-2H3

InChI Key

ZTNFACZAAUEURU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C)F

Origin of Product

United States

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